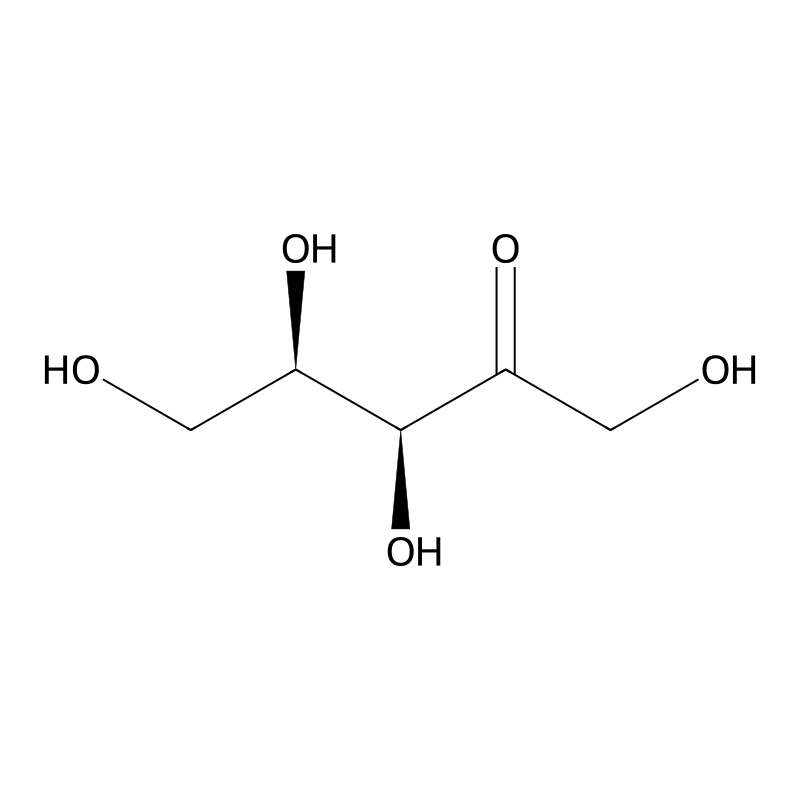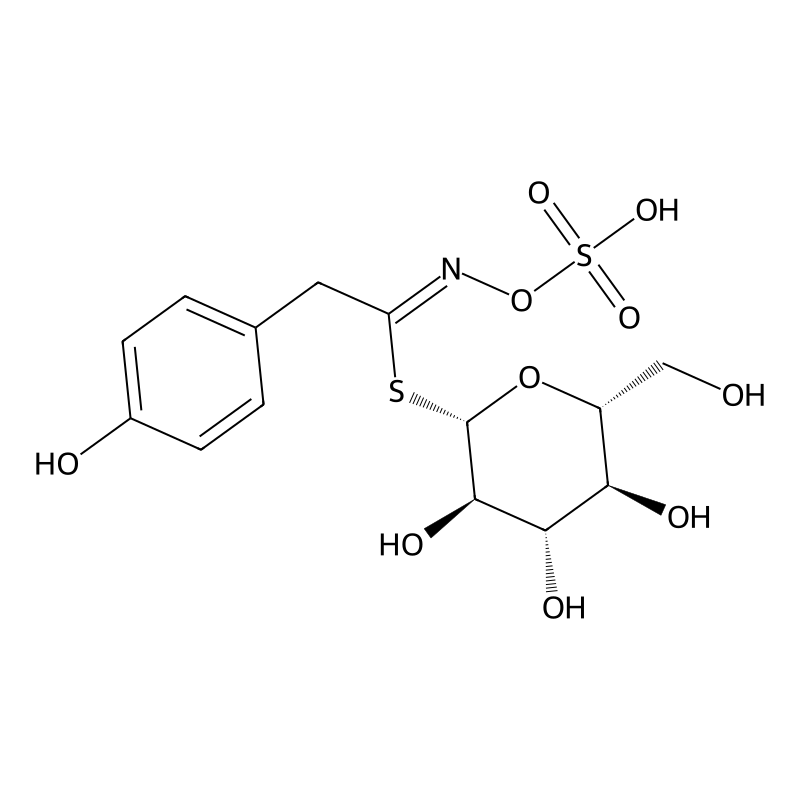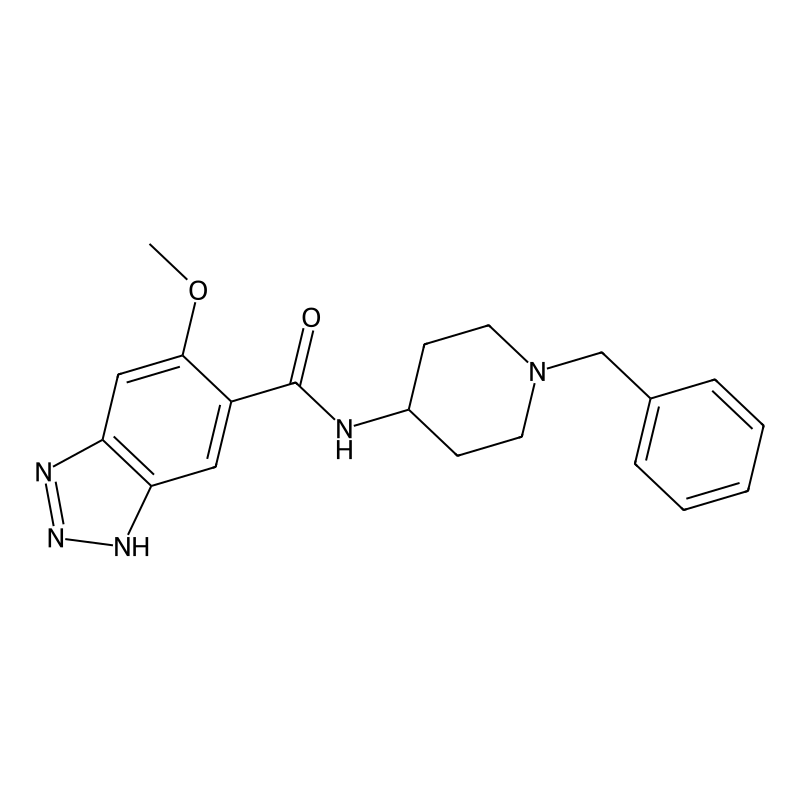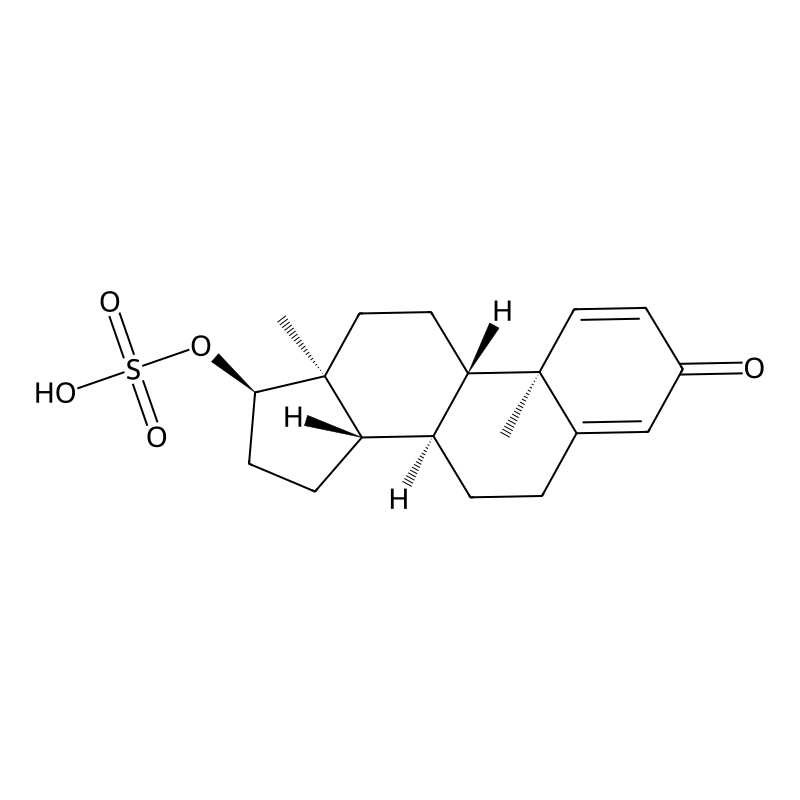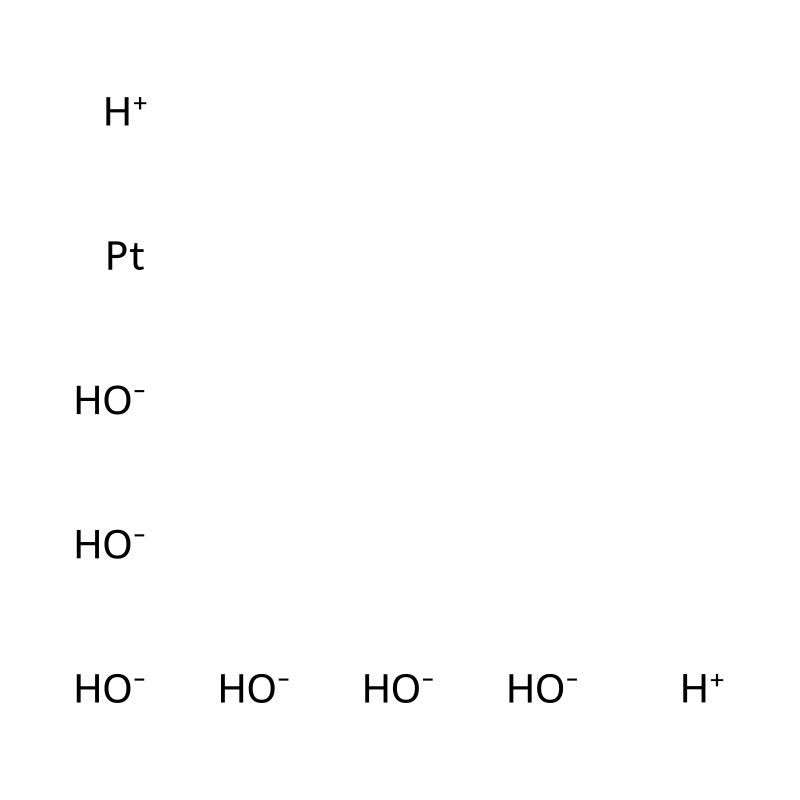Rucaparib
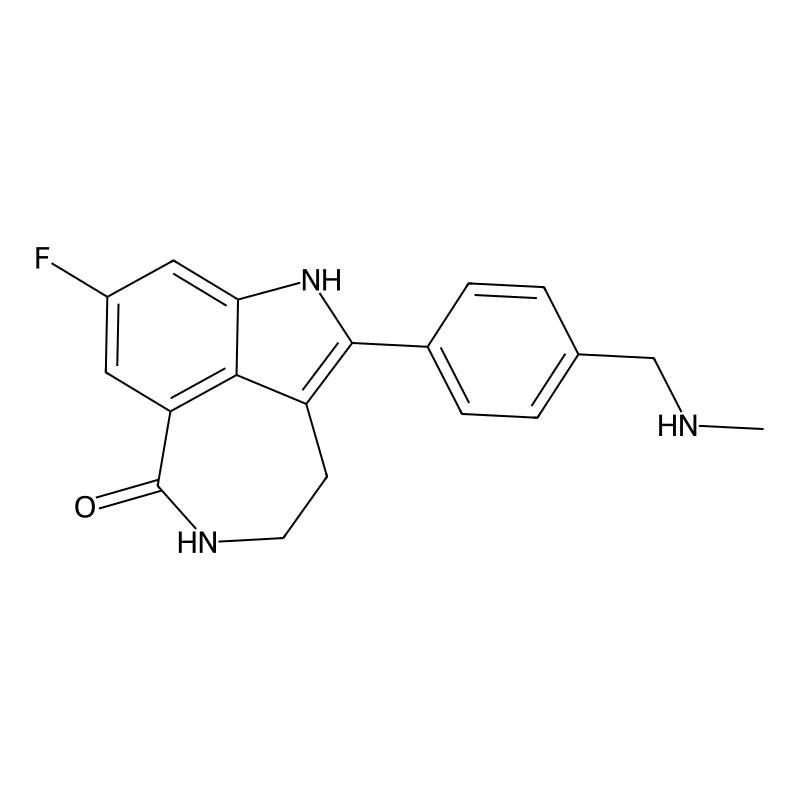
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
PARP Inhibition and Tumor Targeting
Cancer cells often have mutations in genes involved in DNA repair. PARP enzymes play a crucial role in repairing single-strand DNA breaks. By inhibiting PARP function, Rucaparib can trap these single-strand breaks, converting them into more complex and difficult-to-repair double-strand breaks. This can lead to tumor cell death, particularly in cancers with deficiencies in homologous recombination (HR), another DNA repair pathway [].
Rucaparib's mechanism of action makes it a promising therapeutic strategy for cancers with mutations in BRCA1 and BRCA2 genes, which are essential for HR repair. Research has shown that tumors harboring these mutations are particularly sensitive to PARP inhibition [].
Clinical Trials and Ongoing Research
Rucaparib has been investigated in various clinical trials for different cancer types, including ovarian cancer, breast cancer, pancreatic cancer, and prostate cancer.
- Ovarian Cancer: Several studies have demonstrated the efficacy of Rucaparib in patients with advanced ovarian cancer harboring BRCA mutations. Rucaparib is approved by the US Food and Drug Administration (FDA) for the maintenance treatment of these patients following response to platinum-based chemotherapy [].
- Breast Cancer: Clinical trials are ongoing to evaluate Rucaparib's effectiveness in treating breast cancer, particularly in patients with BRCA mutations [].
- Pancreatic Cancer and Other Cancers: Research is also exploring Rucaparib's potential in pancreatic cancer, prostate cancer, and other tumor types with DNA repair deficiencies [, ].
Rucaparib is a small molecule drug classified as a poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of certain types of cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes, such as ovarian and prostate cancers. The compound is designed to exploit the concept of synthetic lethality, where it selectively targets cancer cells that are deficient in DNA repair mechanisms, leading to increased cell death due to the accumulation of DNA damage . Rucaparib is administered orally and is marketed under the brand name Rubraca.
Rucaparib acts as a PARP inhibitor. PARP plays a crucial role in repairing single-strand DNA breaks within cells. By inhibiting PARP, rucaparib disrupts the DNA repair process in cancer cells that rely heavily on PARP for survival, particularly those with mutations in BRCA1 and BRCA2 genes []. These mutations already compromise DNA repair mechanisms, and rucaparib further hinders their ability to repair damage, leading to cell death.
Rucaparib's chemical structure is represented by the formula C₁₉H₁₈F N₃O, and it features a benzimidazole core that is critical for its activity. The drug undergoes various metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. Key metabolic pathways include N-demethylation, N-methylation, and glucuronidation, resulting in several metabolites that can also exhibit biological activity .
The following reactions illustrate some metabolic processes involving rucaparib:
- Oxidation: Rucaparib is oxidized by cytochrome P450 enzymes.
- N-Demethylation: This process forms various metabolites that can contribute to its pharmacological effects.
- Glucuronidation: This reaction aids in the elimination of rucaparib from the body.
Rucaparib exhibits potent biological activity by inhibiting poly(ADP-ribose) polymerases 1, 2, and 3. By blocking these enzymes, rucaparib disrupts the DNA repair process, particularly in cancer cells with existing deficiencies in DNA repair pathways due to BRCA mutations. This leads to increased levels of DNA damage and ultimately results in cell death . In vitro studies have shown that rucaparib has high binding affinity for PARP1 (inhibitory constant of 1.4 nmol/L) and PARP2 (inhibitory constant of 0.17 nmol/L), making it an effective therapeutic agent against tumors with homologous recombination deficiencies .
The synthesis of rucaparib has been achieved through various methods, including a notable total synthesis involving a late-stage C–H arylation reaction under palladium and copper catalysis. This method yields rucaparib efficiently while maintaining its structural integrity . The key steps in the synthesis typically include:
- Formation of the Benzimidazole Core: Utilizing appropriate precursors to construct the central ring structure.
- Aryl Bromide Reaction: Employing palladium-catalyzed coupling reactions to introduce aryl groups.
- Salt Formation: Converting rucaparib into its camsylate salt for improved solubility and stability.
Rucaparib is primarily indicated for the treatment of:
- Ovarian Cancer: Particularly in patients with BRCA mutations who have received prior chemotherapy.
- Prostate Cancer: As part of treatment regimens for metastatic castration-resistant prostate cancer with homologous recombination repair deficiencies.
It has also shown potential in combination therapy with other chemotherapeutic agents, enhancing their efficacy through synergistic effects .
Rucaparib has been studied for its interactions with various drugs and substrates. It has a manageable drug-drug interaction profile as a perpetrator of cytochrome P450 enzymes. Notably, it does not significantly affect the pharmacokinetics of other drugs metabolized by these enzymes . In clinical settings, co-administration with other anticancer agents has demonstrated either additive or synergistic effects on tumor growth inhibition.
Several compounds share similar mechanisms of action as rucaparib but may differ in their specificity or side effect profiles. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Olaparib | Poly(ADP-ribose) polymerase inhibitor | First-in-class; FDA-approved for BRCA-mutated cancers |
| Niraparib | Poly(ADP-ribose) polymerase inhibitor | Longer half-life; approved for maintenance therapy |
| Talazoparib | Poly(ADP-ribose) polymerase inhibitor | Potent against PARP1; used in breast cancer |
| Veliparib | Poly(ADP-ribose) polymerase inhibitor | Investigational; potential use in combination therapies |
Rucaparib's unique profile includes its specific binding affinity for PARP enzymes and its distinct pharmacokinetic properties, which contribute to its efficacy in treating resistant tumors associated with BRCA mutations .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Livertox Summary
Drug Classes
NCI Cancer Drugs
US Brand Name(s): Rubraca
FDA Approval: Yes
Rucaparib camsylate is approved to treat: Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used: As maintenance therapy in adults with recurrent cancer who are having a complete or partial response to platinum chemotherapy.
In adults whose cancer has certain mutations in the BRCA1 or BRCA2 gene and who have already been treated with at least two other types of chemotherapy.
Prostate cancer that is metastatic , has a germline or somatic mutation in the BRCA1 or BRCA2 gene, and is castration resistant (has not responded to treatments that lower testosterone levels). It is used in adults who have already been treated with antiandrogen therapy and chemotherapy that included a taxane.¹
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that rucaparib camsylate provides a clinical benefit in these patients. Rucaparib camsylate is also being studied in the treatment of other types of cancer.
Pharmacology
Rucaparib is an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.
MeSH Pharmacological Classification
ATC Code
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX55 - Rucapari
Mechanism of Action
KEGG Target based Classification of Drugs
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP3 [HSA:10039] [KO:K10798]
Pictograms


Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
Following a single oral dose of radiolabeled rucaparib, unchanged rucaparib accounted for 64% of the radioactivity. Rucaparib accounted for 45% and 95% of radioactivity in urine and feces, respectively.
The mean (coefficient of variation) apparent volume of distribution is 2300 L (21%).
The mean (coefficient of variation) apparent total clearance at steady state is 44.2 L/h (45%).
Metabolism Metabolites
Wikipedia
Helional
Biological Half Life
Use Classification
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.
3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.
4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.
6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.
7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.
8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.
9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.
10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.
11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.
12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.
13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.

